molecular formula C6H7Cl3N2O2 B13658984 3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride

3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride

Katalognummer: B13658984
Molekulargewicht: 245.5 g/mol
InChI-Schlüssel: PZQBEIYXAZEBNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 2-position. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride typically involves the chlorination of 2-pyridinecarboxylic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical drugs targeting specific biological pathways.

    Industry: In the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino group and a chlorine atom on the pyridine ring allows for versatile chemical modifications and interactions with biological targets .

Eigenschaften

Molekularformel

C6H7Cl3N2O2

Molekulargewicht

245.5 g/mol

IUPAC-Name

3-amino-6-chloropyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C6H5ClN2O2.2ClH/c7-4-2-1-3(8)5(9-4)6(10)11;;/h1-2H,8H2,(H,10,11);2*1H

InChI-Schlüssel

PZQBEIYXAZEBNV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1N)C(=O)O)Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.